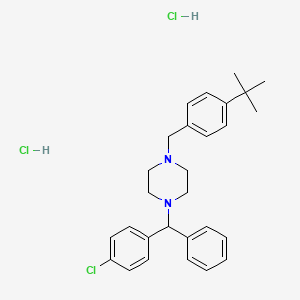

Buclizine Hydrochloride

Description

Buclizine Hydrochloride is the hydrochloride salt form of buclizine, a piperazine histamine H1 receptor antagonist with primarily antiemetic and antivertigo activities. Buclizine binds to and blocks the histamine H1 receptor, thereby preventing the symptoms that are caused by histamine activity. Buclizine exerts its anti-emetic effect by binding to and blocking the muscarinic and histamine receptors in the vomiting center of the central nervous system (CNS). This may prevent activation of the chemoreceptor trigger zone (CTZ) and may reduce nausea and vomiting.

BUCLIZINE HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982.

See also: Buclizine (has active moiety).

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[(4-tert-butylphenyl)methyl]-4-[(4-chlorophenyl)-phenylmethyl]piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33ClN2.2ClH/c1-28(2,3)25-13-9-22(10-14-25)21-30-17-19-31(20-18-30)27(23-7-5-4-6-8-23)24-11-15-26(29)16-12-24;;/h4-16,27H,17-21H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDBHDSZKNVDKNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

82-95-1 (Parent) | |

| Record name | Buclizine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5045091 | |

| Record name | Buclizine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129-74-8, 163837-35-2, 163837-36-3 | |

| Record name | Buclizine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buclizine hydrochloride, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buclizine hydrochloride, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 1-[(4-chlorophenyl)phenylmethyl]-4-[[4-(1,1-dimethylethyl)phenyl]methyl]-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Buclizine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Buclizine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUCLIZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58FQD093NU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUCLIZINE HYDROCHLORIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EOP5593FPH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUCLIZINE HYDROCHLORIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4OCE982YU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Neuropharmacological Profile of Buclizine Hydrochloride: A Technical Guide to its Central Nervous System Mechanisms

Abstract

Buclizine hydrochloride, a first-generation piperazine antihistamine, has long been utilized for its antiemetic and antivertigo properties. Its therapeutic efficacy is rooted in a complex interplay with key neurotransmitter systems within the central nervous system (CNS). This in-depth technical guide provides a comprehensive exploration of the molecular mechanisms underpinning the action of buclizine hydrochloride. We will dissect its interactions with primary and secondary receptor targets, delineate the downstream signaling cascades, and present detailed experimental protocols for the characterization of its pharmacodynamic profile. This guide is intended for researchers, scientists, and drug development professionals seeking a granular understanding of buclizine's neuropharmacology.

Introduction: A Multifaceted Piperazine Derivative

Buclizine is a CNS-active agent with a well-established clinical profile in the management of nausea, vomiting, and dizziness, particularly in the context of motion sickness and vestibular disorders.[1][2][3] Structurally, it belongs to the piperazine class of antihistamines, a group known for its ability to cross the blood-brain barrier and exert effects on the central nervous system.[4] Beyond its primary indications, buclizine has also been anecdotally associated with appetite stimulation, although the scientific evidence supporting this claim is limited and the underlying mechanism remains poorly understood.[5][6][7] This guide will focus on the well-documented central mechanisms of action that contribute to its antiemetic and antivertigo effects.

Core Pharmacodynamics: A Tale of Two Receptors

The primary mechanism of action of buclizine hydrochloride in the CNS is its antagonism of two key G-protein coupled receptors (GPCRs): the histamine H1 receptor and the muscarinic acetylcholine receptor.[1][8][9]

Histamine H1 Receptor Antagonism

Buclizine is a potent antagonist of the histamine H1 receptor.[9][10] In the CNS, histaminergic neurons originating from the tuberomammillary nucleus of the hypothalamus project throughout the brain, regulating arousal, wakefulness, and vestibular function.[11][12][13] The antiemetic and antivertigo effects of buclizine are significantly mediated by its blockade of H1 receptors in two critical brainstem regions:

-

The Vomiting Center (Area Postrema and Nucleus Tractus Solitarius): This region, located in the medulla oblongata, integrates emetic signals from various sources, including the chemoreceptor trigger zone (CTZ), the vestibular system, and the gastrointestinal tract.[14][15][16] The CTZ, with its permeable blood-brain barrier, is particularly sensitive to blood-borne emetogenic substances.[15][17] Both the vomiting center and the CTZ are rich in H1 receptors, and their blockade by buclizine dampens the emetic response.[1][15]

-

The Vestibular Nuclei: These nuclei, located in the brainstem, are central to processing sensory information from the inner ear regarding balance and spatial orientation.[11][12] Histamine, acting on H1 receptors, plays a role in modulating the excitability of vestibular neurons.[11][12][18] By antagonizing these receptors, buclizine is thought to depress labyrinthine excitability and reduce the central processing of vestibular stimuli that can lead to vertigo and motion sickness.[19][20]

Anticholinergic (Antimuscarinic) Activity

In addition to its antihistaminic properties, buclizine exhibits significant anticholinergic activity by acting as an antagonist at muscarinic acetylcholine receptors.[1][8][19] This action is a hallmark of many first-generation antihistamines and contributes significantly to both their therapeutic effects and side-effect profiles.[4][19] The anticholinergic mechanism of buclizine is particularly relevant in:

-

The Vestibular System: Cholinergic pathways are crucial for normal vestibular signaling and the process of vestibular compensation following injury.[21][22] Muscarinic receptors, particularly M2 and M3 subtypes, are expressed in the medial vestibular nucleus and modulate neuronal excitability.[1][11][15] By blocking these receptors, buclizine further suppresses vestibular signaling, complementing its H1 antagonistic effects in the management of vertigo and motion sickness.[21][22]

-

The Vomiting Center: The vomiting center also contains a high density of muscarinic receptors.[9][16] Buclizine's antagonism of these receptors contributes to its antiemetic efficacy by reducing cholinergic transmission within the emetic reflex pathways.[1][9]

Secondary CNS Effects

Buclizine's passage across the blood-brain barrier and its interaction with H1 and muscarinic receptors also lead to other CNS effects, most notably sedation.[8][10] The sedative properties are primarily attributed to the blockade of central H1 receptors, which play a crucial role in maintaining wakefulness.[10][13]

Receptor Binding Affinity: A Comparative Perspective

| Compound | Class | H1 Receptor Kᵢ (nM) | Muscarinic Receptor Kᵢ (nM) |

| Hydroxyzine | First-Generation | 2.1 ± 0.4 | 3,600 - 30,000 |

| Meclizine | First-Generation | 2.0 | 3,600 - 30,000 |

| Cyclizine | First-Generation | 11 | Not explicitly reported |

| Diphenhydramine | First-Generation | 25.28 ± 1.51 | 280 ± 50 (M3) |

| Cetirizine | Second-Generation | 6 | >10,000 |

| Levocetirizine | Second-Generation | 3 | >10,000 |

Data compiled from multiple sources.[6][9][18][19][24][25]

This comparative data suggests that first-generation piperazine antihistamines like hydroxyzine and meclizine, which are structurally related to buclizine, possess high affinity for the H1 receptor and a significantly lower, though still present, affinity for muscarinic receptors.[19][25] This dual receptor profile is consistent with the observed therapeutic and side effects of buclizine.

Signaling Pathways and Molecular Interactions

The antagonism of H1 and muscarinic receptors by buclizine disrupts their respective downstream signaling cascades.

Histamine H1 Receptor Signaling Cascade

The histamine H1 receptor primarily couples to the Gq/11 family of G-proteins.[26] Upon histamine binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to neuronal excitation. Buclizine, by blocking the H1 receptor, prevents this cascade from being initiated by histamine.

Muscarinic Acetylcholine Receptor Signaling

Muscarinic receptors in the CNS relevant to buclizine's action include both Gq/11-coupled (M1, M3, M5) and Gi/o-coupled (M2, M4) subtypes.

-

M3 Receptor Signaling in Vestibular Nuclei: M3 receptors, which are postsynaptic, are coupled to Gq/11 and their activation leads to neuronal excitation through the same PLC-IP₃/DAG pathway as H1 receptors.[1][11]

-

M2 Receptor Signaling in Vestibular Nuclei: Presynaptic M2 receptors are coupled to Gi/o, and their activation inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and inhibition of neurotransmitter release.[1][11]

Buclizine's non-selective antagonism at these receptors would therefore both reduce postsynaptic excitation and disinhibit presynaptic neurotransmitter release, contributing to a complex modulation of vestibular neuronal activity.

The Enigma of Appetite Stimulation

While buclizine has been marketed in some regions as an appetite stimulant, particularly in pediatric populations, robust, large-scale clinical trials to support this indication are lacking.[5][6][7] The proposed CNS mechanisms are not well-elucidated but are often anecdotally attributed to its antihistaminic and anticholinergic properties. Potential, though unproven, hypotheses include:

-

Modulation of Hypothalamic Activity: The hypothalamus is a key regulator of appetite and satiety, with both histaminergic and cholinergic inputs.[27] It is conceivable that buclizine's actions on these systems could influence appetite-regulating neuronal circuits.

-

Antagonism of Serotonin Receptors: Some first-generation antihistamines, like cyproheptadine, are known to have antiserotonergic effects that contribute to appetite stimulation. While there is no strong evidence for buclizine having significant affinity for serotonin receptors, this remains a theoretical possibility that warrants further investigation.

Given the lack of definitive evidence, the use of buclizine as an appetite stimulant should be approached with caution and is not a primary, well-understood mechanism of its action in the CNS.

Experimental Protocols for Mechanistic Elucidation

To further investigate the CNS mechanism of action of buclizine and similar compounds, a suite of in vitro and in vivo assays can be employed.

In Vitro Assays

This assay quantifies the binding affinity (Kᵢ) of a test compound to its target receptor.

Objective: To determine the Kᵢ of buclizine for histamine H1 and muscarinic receptors.

Materials:

-

Cell membranes expressing the human histamine H1 receptor or muscarinic receptor subtypes (e.g., from transfected CHO or HEK293 cells).

-

Radioligand (e.g., [³H]pyrilamine for H1 receptors, [³H]quinuclidinyl benzilate for muscarinic receptors).

-

Test compound (Buclizine Hydrochloride).

-

Non-specific binding control (e.g., high concentration of a known antagonist like mianserin for H1).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

Protocol:

-

Reaction Setup: In a 96-well plate, combine the receptor-containing cell membranes, a fixed concentration of the radioligand, and varying concentrations of buclizine. Include wells for total binding (no buclizine) and non-specific binding (high concentration of non-labeled antagonist).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding against the logarithm of the buclizine concentration to generate a competition curve and determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/KᏧ), where [L] is the radioligand concentration and KᏧ is its dissociation constant.[23]

This functional assay measures the ability of an antagonist to inhibit agonist-induced intracellular calcium release.

Objective: To determine the functional antagonist potency (IC₅₀) of buclizine at the H1 receptor.

Materials:

-

Cells stably expressing the human H1 receptor (e.g., CHO-K1 or HEK293).

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

-

H1 receptor agonist (e.g., histamine).

-

Test compound (Buclizine Hydrochloride).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

A fluorescence microplate reader (e.g., FLIPR or FlexStation).

Protocol:

-

Cell Plating: Seed the H1 receptor-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Load the cells with Fluo-4 AM dye according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

-

Pre-incubation: Add varying concentrations of buclizine to the wells and pre-incubate for a defined period.

-

Agonist Addition and Measurement: Place the plate in the fluorescence reader and add a fixed concentration of histamine to all wells. Immediately measure the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.

-

Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the logarithm of the buclizine concentration to generate an inhibition curve and calculate the IC₅₀ value.

In Vivo Assays

The ferret is a gold-standard animal model for studying emesis due to its well-developed vomiting reflex.[12][22][28][29]

Objective: To evaluate the antiemetic efficacy of buclizine.

Protocol:

-

Acclimatization: Acclimate male ferrets to the experimental conditions.

-

Drug Administration: Administer buclizine hydrochloride or vehicle control via an appropriate route (e.g., intraperitoneal or oral).

-

Emetogen Challenge: After a pre-treatment period, administer a potent emetogen such as cisplatin (e.g., 5-10 mg/kg, intravenous).[12][22]

-

Observation: Observe the animals for a defined period (e.g., 4-6 hours) and record the latency to the first emetic episode (retching or vomiting) and the total number of emetic episodes.

-

Data Analysis: Compare the emetic parameters between the buclizine-treated and vehicle-treated groups to determine the antiemetic effect.

This test is used to assess the sedative and motor-impairing effects of CNS-active drugs.[3][16][17][23]

Objective: To quantify the sedative side effects of buclizine.

Protocol:

-

Training: Train mice or rats to stay on a rotating rod (rotarod) at a constant or accelerating speed.

-

Drug Administration: Administer buclizine hydrochloride or vehicle control.

-

Testing: At various time points after drug administration, place the animals on the rotarod and measure the latency to fall off.

-

Data Analysis: Compare the latency to fall between the buclizine-treated and vehicle-treated groups. A shorter latency indicates impaired motor coordination and/or sedation.

Conclusion

The central nervous system mechanism of action of buclizine hydrochloride is primarily driven by its potent antagonism of histamine H1 and muscarinic acetylcholine receptors. These actions within key brainstem regions, including the vomiting center, chemoreceptor trigger zone, and vestibular nuclei, effectively suppress the neuronal signaling that leads to nausea, vomiting, and vertigo. While its profile as a first-generation antihistamine is also associated with sedation, its purported appetite-stimulating effects lack a well-defined mechanistic basis and require further rigorous investigation. The experimental protocols detailed in this guide provide a framework for the continued exploration of buclizine's neuropharmacology and the development of novel therapeutics targeting these complex CNS pathways.

References

- Zhu, Y., Chen, S. R., & Pan, H. L. (2018). Muscarinic Receptor Subtypes Differentially Control Synaptic Input and Excitability of Cerebellum-Projecting Medial Vestibular Nucleus Neurons. The Journal of Neuroscience, 38(4), 843–855.

- Zhu, Y., Chen, S. R., & Pan, H. L. (2018). Muscarinic receptor subtypes differentially control synaptic input and excitability of cerebellum-projecting medial vestibular nucleus neurons. The Journal of Neuroscience : the official journal of the Society for Neuroscience, 38(4), 843–855.

- Costall, B., Domeney, A. M., Gunning, S. J., Naylor, R. J., Tattersall, F. D., & Tyers, M. B. (1987). Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs. Neuropharmacology, 26(9), 1321–1326.

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]

-

ResearchGate. (2025). Comparative pharmacology of the H1 antihistamines. Retrieved from [Link]

- Katelnikova, A. E., Zueva, A. A., Matichin, A. A., Kargopolceva, D. R., & Gajdaj, D. S. (2019). Approbation of the cisplatin-induced acute vomiting model in ferret and choice of reference treatment.

-

Scilit. (n.d.). CISPLATIN-INDUCED EMESIS IN THE FERRET - A NEW ANIMAL-MODEL. Retrieved from [Link]

-

BioMed. (2025). How to Use Rotarod to Do Rotarod Test for Mouse and Rats. Retrieved from [Link]

-

Mouse Metabolic Phenotyping Centers. (2024). Rotarod. Retrieved from [Link]

- Lee, C. H., Sinha, A. K., Henry, K. M., Walbaum, A. W., Crooks, P. A., & Holt, J. C. (2023). Elucidating the role of muscarinic acetylcholine receptor (mAChR) signaling in efferent mediated responses of vestibular afferents in mammals. eNeuro, 10(8).

- Percie du Sert, N., Holmes, A. M., Rice, A. S., & Macleod, M. R. (2013). Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists. PloS one, 8(9), e74059.

-

American Academy of Allergy, Asthma & Immunology. (2021). first generation vs newer antihistamines. Retrieved from [Link]

-

protocols.io. (2024). Rotarod-Test for Mice. Retrieved from [Link]

- Holt, J. C., Lee, C. H., & Brown, D. A. (2023). Muscarinic Acetylcholine Receptors Modulate HCN Channel Properties in Vestibular Ganglion Neurons. The Journal of Neuroscience, 43(6), 956–969.

-

International Mouse Phenotyping Consortium. (n.d.). Rotarod Protocol. Retrieved from [Link]

- Rudd, J. A., & Naylor, R. J. (1998). Serotonin-independent model of cisplatin-induced emesis in the ferret. Japanese journal of pharmacology, 78(2), 253–260.

-

Aligning Science Across Parkinson's. (n.d.). Rotarod-Test for Mice. Retrieved from [Link]

- Bang, K. E., Lowe, D. A., & Mlinar, B. (2005). Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport. BMC pharmacology, 5, 5.

-

ResearchGate. (n.d.). G protein–coupled receptor (GPCR) signaling from brain expressed.... Retrieved from [Link]

-

ResearchGate. (n.d.). Comparative potency of selected antihistamines at muscarinic M 3 and histamine H 1 receptors.[30]. Retrieved from [Link]

-

bioRxiv. (2023). Elucidating the role of muscarinic acetylcholine receptor (mAChR) signaling in efferent mediated responses of vestibular afferen. Retrieved from [Link]

-

PharmaCompass.com. (n.d.). buclizine 2HCl | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

-

GraphPad. (n.d.). Analyzing Radioligand Binding Data. Retrieved from [Link]

-

University of Pennsylvania. (n.d.). CALCIUM FLUX PROTOCOL. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Buclizine. PubChem Compound Summary for CID 6729. Retrieved from [Link]

-

PathWhiz. (n.d.). Buclizine H1 Antihistamine Neurological Sleep Action Pathway. Retrieved from [Link]

-

MDPI. (2023). Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. Retrieved from [Link]

-

The Small Molecule Pathway Database. (2017). Histamine H1 Receptor Activation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

-

CUTM Courseware. (n.d.). Buclizine Hydrochloride. Retrieved from [Link]

-

PubMed. (n.d.). Buclizine. Retrieved from [Link]

-

PubMed. (1999). High-affinity agonist binding correlates with efficacy (intrinsic activity) at the human serotonin 5-HT2A and 5-HT2C receptors: evidence favoring the ternary complex and two-state models of agonist action. Retrieved from [Link]

-

ResearchGate. (2024). ¿What is the affinity of serotonin (endogenous) for the 5-HT1 and 5HT2 receptors?. Retrieved from [Link]

-

National Institutes of Health. (2008). Selective Regulation of H1 Histamine Receptor Signaling by G Protein-Coupled Receptor Kinase 2 in Uterine Smooth Muscle Cells. Retrieved from [Link]

-

PubMed Central. (n.d.). Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. Retrieved from [Link]

-

ResearchGate. (n.d.). The affinities for serotonin/dopamine receptors of the compounds 1-4.. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists. Retrieved from [Link]

-

ResearchGate. (n.d.). Affinity and efficacy of serotonergic ligands at native rat 5-HT1A receptors. Retrieved from [Link]

Sources

- 1. Muscarinic Receptor Subtypes Differentially Control Synaptic Input and Excitability of Cerebellum-Projecting Medial Vestibular Nucleus Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 3. biomed-easy.com [biomed-easy.com]

- 4. Antihistamines: first generation vs newer antihistamines [aaaai.org]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. chem.uwec.edu [chem.uwec.edu]

- 8. selleckchem.com [selleckchem.com]

- 9. Buclizine | C28H33ClN2 | CID 6729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. PathWhiz [pathbank.org]

- 11. Muscarinic receptor subtypes differentially control synaptic input and excitability of cerebellum-projecting medial vestibular nucleus neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jneurosci.org [jneurosci.org]

- 14. assets.fishersci.com [assets.fishersci.com]

- 15. Elucidating the role of muscarinic acetylcholine receptor (mAChR) signaling in efferent mediated responses of vestibular afferents in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Rotarod-Test for Mice [protocols.io]

- 17. Rotarod Protocol - IMPReSS [web.mousephenotype.org]

- 18. benchchem.com [benchchem.com]

- 19. Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport - PMC [pmc.ncbi.nlm.nih.gov]

- 20. buclizine 2HCl | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mmpc.org [mmpc.org]

- 24. benchchem.com [benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]

- 28. Approbation of the cisplatin-induced acute vomiting model in ferret and choice of reference treatment | Laboratory Animals for Science [labanimalsjournal.ru]

- 29. scilit.com [scilit.com]

- 30. bu.edu [bu.edu]

A Technical Guide to the Physicochemical Properties and Solubility of Buclizine Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the critical physicochemical properties and solubility characteristics of Buclizine Hydrochloride, an active pharmaceutical ingredient (API) with antihistaminic and antiemetic properties.[1][2][] Intended for researchers, formulation scientists, and drug development professionals, this document synthesizes key data from authoritative sources to deliver actionable insights. We delve into the compound's identity, solid-state characteristics, ionization behavior, and solubility profile across various pharmaceutically relevant conditions. Furthermore, this guide outlines standardized, field-proven experimental protocols for determining key parameters, ensuring a robust and reproducible approach to pre-formulation and formulation development.

Introduction to Buclizine Hydrochloride

Buclizine Hydrochloride is the dihydrochloride salt of Buclizine, a first-generation piperazine H1 receptor antagonist.[1][2] Its mechanism of action involves blocking the effects of histamine at H1 receptors and exerting central anticholinergic and antiemetic effects by acting on the chemoreceptor trigger zone in the central nervous system.[1][2][4] Clinically, it is utilized for the prevention and treatment of nausea, vomiting, and dizziness, particularly those associated with motion sickness and vertigo.[5][6][7]

A thorough understanding of its physicochemical properties is paramount for the successful development of stable, bioavailable, and effective dosage forms. Factors such as solubility, pKa, and solid-state form directly influence dissolution rate, absorption, and overall manufacturability. This guide serves as a foundational resource for navigating these critical pre-formulation challenges.

Physicochemical Characterization

The intrinsic properties of an API are the cornerstone of rational drug development. This section details the fundamental physicochemical characteristics of Buclizine Hydrochloride.

Identity and Structure

Buclizine Hydrochloride is chemically designated as 1-[(4-chlorophenyl)phenylmethyl]-4-[[4-(1,1-dimethylethyl)phenyl]methyl]piperazine dihydrochloride.[8] It is the result of the reaction of the buclizine free base with two equivalents of hydrogen chloride.[1]

| Property | Value | Source |

| Chemical Formula | C₂₈H₃₃ClN₂ · 2HCl (or C₂₈H₃₅Cl₃N₂) | [1] |

| Molecular Weight | 505.95 g/mol | [1] |

| CAS Number | 129-74-8 | [9] |

| Appearance | White to off-white or slightly yellow crystalline powder.[][10][11] | Various |

Solid-State and Thermal Properties

The solid-state properties of an API can significantly impact its stability, dissolution, and handling.

-

Melting Point: The reported melting point for Buclizine Hydrochloride shows some variability, which may be indicative of different polymorphic forms or measurement conditions. Ranges from 105-107°C to as high as 230-240°C have been cited.[][12][13] This wide range underscores the critical need for in-house characterization via methods like Differential Scanning Calorimetry (DSC) to confirm the thermal behavior of the specific batch being used.

-

Hygroscopicity: The compound is noted to be hygroscopic, meaning it has a tendency to absorb moisture from the atmosphere.[8][14] This property necessitates controlled storage conditions (e.g., in a desiccator or low-humidity environment) and careful consideration during formulation processing to prevent physical changes like deliquescence or chemical degradation.

-

Physical Description: It is generally described as a white to off-white, odorless, crystalline powder with a bitter taste.[10][11]

Ionization and Partitioning

Caption: Relationship between pH and the ionization state of Buclizine.

-

LogP: The partition coefficient (LogP) for the free base, Buclizine, is a measure of its lipophilicity. A higher LogP value suggests greater lipid solubility and potential for membrane permeability. While a specific value for the hydrochloride salt is not provided, the highly lipid-soluble nature of the free base is noted.[14]

Solubility Profile

Solubility is a critical attribute that governs the dissolution rate and, consequently, the bioavailability of orally administered drugs. The solubility of Buclizine Hydrochloride is complex, influenced by the solvent system and, most importantly, pH.

Aqueous and Solvent Solubility

The solubility of Buclizine Hydrochloride is variably reported, highlighting the importance of empirical testing. Some sources describe it as soluble in water, while others state it is practically insoluble or insoluble.[10][11][12][14][15][16][17] This discrepancy likely arises from the influence of pH on the ionization state of the molecule. As a dihydrochloride salt of a weak base, its aqueous solubility is expected to be highest at low pH and decrease as the pH rises and the molecule converts to its less soluble free base form.

A summary of reported solubility across different solvents is presented below.

| Solvent | Reported Solubility | Source(s) |

| Water | Soluble / Insoluble / Practically Insoluble | [10][11][12][15][16][17] |

| Ethanol | Soluble / Very slightly soluble / ≥48.8 mg/mL | [10][11][15][16] |

| Chloroform | Sparingly soluble / Slightly soluble | [8][14][15] |

| Methanol | Slightly soluble | [8][14] |

| DMSO | ≥25.3 mg/mL (with warming) / 11 mg/mL / Slightly soluble | [14][16][18] |

| Propane-1,2-diol | Sparingly soluble | [15] |

-

Expert Insight: The conflicting reports on water solubility strongly suggest that Buclizine Hydrochloride should be considered a weakly acidic salt of a poorly soluble base. Its apparent aqueous solubility will be highly dependent on the final pH of the solution. For formulation purposes, it is crucial to determine the pH-solubility profile rather than relying on a single qualitative descriptor.

Biopharmaceutical Classification System (BCS) Implications

While a formal BCS classification for Buclizine Hydrochloride is not explicitly stated in the reviewed literature, its properties allow for an educated estimation. Given its low to variable aqueous solubility and the high lipophilicity of the free base (suggesting good permeability), Buclizine is likely a BCS Class II compound (Low Solubility, High Permeability). This classification has significant implications for drug development, suggesting that the oral absorption is likely to be rate-limited by its dissolution. Formulation strategies such as particle size reduction, salt selection (already a hydrochloride), or enabling technologies (e.g., amorphous solid dispersions) may be required to enhance bioavailability.

Experimental Protocols

To ensure scientific integrity, direct experimental verification of key properties is essential. The following section provides standardized, step-by-step protocols for determining the equilibrium solubility and pKa.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound in a specific medium.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Methodology:

-

Preparation: Prepare a series of aqueous buffers covering the physiological and formulation pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4).

-

Addition of API: Add an excess amount of Buclizine Hydrochloride powder to a known volume of each buffer in sealed glass vials. The excess solid should be clearly visible.

-

Equilibration: Place the vials in a constant-temperature orbital shaker or water bath (typically 25 °C or 37 °C). Agitate for a sufficient period (24 to 72 hours) to ensure equilibrium is reached. A preliminary time-point experiment can validate the required duration.

-

Sampling: At the end of the equilibration period, allow the vials to stand for a short time to let coarse particles settle. Carefully withdraw an aliquot of the supernatant.

-

Separation: Immediately filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved solids. This step is critical to avoid artificially high results.

-

Analysis: Accurately dilute the clear filtrate with a suitable mobile phase. Quantify the concentration of dissolved Buclizine Hydrochloride using a validated, stability-indicating HPLC-UV method.

-

Reporting: Report the solubility in mg/mL or µg/mL. Crucially, the pH of the saturated solution must also be measured and reported, as it may differ from the starting buffer pH.

Conclusion and Formulation Insights

This comprehensive guide consolidates the essential physicochemical and solubility data for Buclizine Hydrochloride. The key takeaway for the formulation scientist is that Buclizine Hydrochloride is a hygroscopic, crystalline substance whose solubility is critically dependent on pH. Its likely classification as a BCS Class II compound places a strong emphasis on dissolution as the rate-limiting step for oral absorption.

Strategic Implications for Formulation:

-

Excipient Selection: Excipients must be chosen carefully to manage the hygroscopicity of the API and prevent moisture-induced degradation or physical changes.

-

pH Control: For liquid formulations, maintaining a low pH environment is essential to ensure the drug remains in its soluble, ionized form. For solid dosage forms, the use of acidic excipients could be explored to create an acidic microenvironment upon dissolution.

-

Bioavailability Enhancement: Given its low intrinsic solubility, formulation strategies aimed at increasing the dissolution rate—such as micronization to increase surface area or the development of amorphous solid dispersions—should be considered primary avenues for achieving reliable in vivo performance.

By leveraging the data and protocols within this guide, researchers and developers can adopt a scientifically-grounded approach to the formulation of Buclizine Hydrochloride, mitigating risks and accelerating the development timeline.

References

-

PubChem. Buclizine Hydrochloride Compound Summary. National Center for Biotechnology Information. [Link]

-

Tradeindia. Buclizine Hydrochloride - C21H27ClN2, 342.9 g/mol . [Link]

-

Clinical Trials Arena. Buclizine Hydrochloride – Application in Therapy and Current Clinical Research. [Link]

-

PharmaCompass. buclizine 2HCl | Drug Information, Uses, Side Effects, Chemistry. [Link]

-

ChemBK. Buclizine Hydrochloride. [Link]

-

PubChem. Buclizine Compound Summary. National Center for Biotechnology Information. [Link]

-

ExportersIndia. Buy Buclizine Hydrochloride, Affordable Price, Pharmaceutical-Grade Antihistamine. [Link]

-

ResearchGate. Buclizine Profile. [Link]

-

Truemeds. Buclizine: View Uses, Side Effects and Medicines. [Link]

-

Pediatric Oncall. Buclizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. [Link]

-

1mg. Buclizine: View Uses, Side Effects and Medicines. [Link]

-

PharmaCompass. Buclizine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry. [Link]

-

LookChem. Cas 129-74-8,BUCLIZINE, DIHYDROCHLORIDE. [Link]

Sources

- 1. Buclizine Hydrochloride | C28H35Cl3N2 | CID 65463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. buclizine 2HCl | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Buclizine | C28H33ClN2 | CID 6729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. clinicaltrials.eu [clinicaltrials.eu]

- 6. Buclizine: View Uses, Side Effects and Medicines [truemeds.in]

- 7. Buclizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 8. BUCLIZINE, DIHYDROCHLORIDE CAS#: 129-74-8 [m.chemicalbook.com]

- 9. Buclizine Hydrochloride | CAS 129-74-8| LGC Standards [lgcstandards.com]

- 10. CAS 129-74-8: Buclizine hydrochloride | CymitQuimica [cymitquimica.com]

- 11. Buy Buclizine Hydrochloride, Affordable Price, Pharmaceutical-Grade Antihistamine [forecastchemicals.com]

- 12. Buclizine Hydrochloride - C21H27ClN2, 342.9 g/mol | 99% Purity, White Powder, Water Soluble, Melting Point 105-107 °C, Treats Vertigo and Motion Sickness at 5000.00 INR in Ankleshwar, Gujarat | Hema Pharmaceuticals Pvt. Ltd. [tradeindia.com]

- 13. chembk.com [chembk.com]

- 14. Cas 129-74-8,BUCLIZINE, DIHYDROCHLORIDE | lookchem [lookchem.com]

- 15. researchgate.net [researchgate.net]

- 16. apexbt.com [apexbt.com]

- 17. selleckchem.com [selleckchem.com]

- 18. Buclizine dihydrochloride | Histamine Receptor | AChR | TargetMol [targetmol.com]

The Developmental Saga of Buclizine: From Antihistamine to Therapeutic Re-evaluation

An In-depth Technical Guide for Drug Development Professionals

Abstract

Buclizine, a first-generation piperazine antihistamine, represents a fascinating case study in pharmaceutical development, from its initial synthesis and approval as an antiemetic to its subsequent, and often controversial, exploration for new therapeutic indications. This technical guide provides a comprehensive analysis of Buclizine's journey, detailing its chemical synthesis, core mechanism of action, preclinical evaluation, and multifaceted clinical history. We will delve into the causality behind experimental choices, provide validated protocols for its synthesis and evaluation, and explore the scientific rationale and challenges behind its repurposing efforts. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the lifecycle of a classic pharmaceutical agent.

Genesis: Discovery and Synthesis

Buclizine emerged in the mid-20th century from the broader exploration of piperazine derivatives, a chemical class that yielded numerous compounds with potent antihistaminic and central nervous system (CNS) activity. It was first approved by the FDA in 1957, manufactured by Stuart Pharms, primarily for the management of nausea, vomiting, and vertigo.[1]

Retrosynthetic Analysis and Chemical Synthesis

The synthesis of Buclizine is a modular process, allowing for systematic modifications in structure-activity relationship (SAR) studies.[2] The core structure consists of a central piperazine ring N-alkylated with two distinct lipophilic groups: a (4-chlorophenyl)(phenyl)methyl (benzhydryl) moiety and a 4-tert-butylbenzyl group.

The general synthetic strategy involves a two-step nucleophilic substitution pathway:

-

Formation of the Core Intermediate: Piperazine is first reacted with 4-chlorobenzhydryl chloride to form the key intermediate, 1-[(4-chlorophenyl)(phenyl)methyl]piperazine.

-

Final N-Alkylation: The secondary amine of the piperazine intermediate is then alkylated with 4-tert-butylbenzyl halide to yield the final Buclizine product.

Sources

A Pharmacological Deep Dive: Buclizine as a Histamine H1 Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Buclizine is a first-generation histamine H1 receptor antagonist belonging to the piperazine class of compounds.[1][2] Initially approved by the FDA in 1957, its pharmacological profile is characterized by competitive antagonism of H1 receptors, leading to its primary applications in the management of nausea, vomiting, and dizziness associated with motion sickness and vertigo.[1][3] Beyond its antihistaminic effects, buclizine also exhibits notable central nervous system depressant and anticholinergic (antimuscarinic) properties, which contribute to both its therapeutic efficacy in certain conditions and its characteristic side-effect profile.[4][5] This guide provides a comprehensive technical overview of the molecular pharmacology, pharmacokinetics, and clinical applications of buclizine, grounded in established scientific principles and experimental methodologies.

The Histamine H1 Receptor: A Central Mediator of Allergic and Neurological Responses

The histamine H1 receptor is a G-protein coupled receptor (GPCR) integral to mediating the inflammatory and neurological effects of histamine.[6] As the endogenous ligand, histamine plays a crucial role in allergic reactions, leading to symptoms such as rhinitis, urticaria, and conjunctivitis.[7][8] In the central nervous system (CNS), histamine functions as a neurotransmitter, regulating wakefulness and arousal.

Signaling Cascade:

The H1 receptor primarily couples to the Gq/11 family of G-proteins.[6] Upon histamine binding, a conformational change activates the G-protein, leading to the dissociation of the Gαq subunit. This subunit, in turn, activates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This surge in cytosolic Ca2+ is a hallmark of H1 receptor activation and drives downstream cellular responses such as smooth muscle contraction and increased vascular permeability.[6][9]

Figure 1: H1 Receptor Signaling Pathway

Molecular Pharmacology of Buclizine

Buclizine functions as a competitive antagonist at the histamine H1 receptor.[1][10] This means it binds to the same site as histamine but does not activate the receptor, thereby blocking the actions of the endogenous agonist.[5] Its efficacy is directly related to its binding affinity and the concentration achieved at the receptor site.

Binding Characteristics

Table 1: Comparative Binding Affinities for the Histamine H1 Receptor

| Compound | Class | H1 Receptor Ki (nM) |

|---|---|---|

| Hydroxyzine | First-Generation | 2.1 ± 0.4 |

| Diphenhydramine | First-Generation | 25.28 ± 1.51 |

| Cetirizine | Second-Generation | 6 |

| Levocetirizine | Second-Generation | 3 |

| Fexofenadine | Second-Generation | 246 ± 40.7 |

Data compiled from multiple sources.[11]

The central sedative effects of buclizine are a direct result of its ability to cross the blood-brain barrier and antagonize H1 receptors in the tuberomammillary nucleus of the hypothalamus, a key wakefulness-promoting center.

Off-Target Binding: Anticholinergic Effects

A defining feature of many first-generation antihistamines, including buclizine, is their affinity for muscarinic acetylcholine receptors.[4][13] This anticholinergic activity is responsible for common side effects such as dry mouth, blurred vision, and urinary retention.[4][14] The antiemetic effects of buclizine are thought to be mediated by the blockade of both histamine and muscarinic receptors in the vomiting center of the CNS.[1][15]

Experimental Protocol: In Vitro Radioligand Binding Assay for H1 Receptor

This protocol outlines a standard competitive binding assay to determine the affinity (Ki) of a test compound like buclizine for the human H1 receptor.

Objective: To quantify the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the H1 receptor.

Materials:

-

Membrane Preparation: Cell membranes from a stable cell line expressing the human H1 receptor (e.g., CHO-K1 or HEK293 cells).[16]

-

Radioligand: [³H]-Pyrilamine (also known as [³H]-Mepyramine), a well-characterized H1 antagonist.[12]

-

Test Compound: Buclizine, dissolved and serially diluted.

-

Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM Mepyramine).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

-

Scintillation Counter and scintillation fluid.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of buclizine to cover a wide concentration range (e.g., 0.1 nM to 100 µM).

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membrane preparation + [³H]-Pyrilamine + Assay Buffer.

-

Non-specific Binding: Membrane preparation + [³H]-Pyrilamine + High concentration Mepyramine.

-

Competitive Binding: Membrane preparation + [³H]-Pyrilamine + Serial dilutions of Buclizine.

-

-

Incubation: Add the membrane preparation (typically 20-50 µg protein/well) to the wells, followed by the test compound/control and finally the radioligand (at a concentration near its Kd). Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

Separation: Rapidly terminate the binding reaction by harvesting the contents of each well onto the glass fiber filters using a cell harvester. The filter traps the membranes with bound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of buclizine.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of buclizine that inhibits 50% of specific radioligand binding).

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Pharmacokinetics and Clinical Profile

ADME Profile

-

Absorption: Buclizine is administered orally.[2]

-

Distribution: As a first-generation antihistamine, buclizine is lipophilic, allowing it to cross the blood-brain barrier, which is fundamental to its central effects (sedation and antiemetic action).

-

Metabolism: Assumed to be metabolized in the liver, typical for this class of drugs.

-

Excretion: Renal excretion is a minor pathway.[14]

Clinical Indications and Adverse Effects

Buclizine is primarily used for the prophylaxis and treatment of motion sickness and for managing vertigo.[3][17] It has also been used for allergic conditions such as rhinitis and urticaria.[7][18]

The adverse effect profile is consistent with its pharmacology:

-

Common: Drowsiness, dizziness, dry mouth, blurred vision.[4][18]

-

Interactions: The CNS depressant effects are potentiated by alcohol and other sedating medications.[2][4] Its anticholinergic effects can be additive with other drugs possessing antimuscarinic properties.[4]

Preclinical Efficacy Assessment

The in vivo antihistaminic activity of compounds like buclizine can be assessed using various preclinical models.[8][19] A standard model is the histamine-induced bronchoconstriction model in guinea pigs.

Experimental Protocol: Histamine-Induced Bronchoconstriction in Guinea Pigs

Objective: To evaluate the ability of a test antihistamine to protect against histamine-induced bronchospasm.

Figure 2: Workflow for Preclinical Assessment of Antihistamine Efficacy

Conclusion

Buclizine is a classic first-generation H1 receptor antagonist whose pharmacological effects are well-defined by its interactions with both histaminergic and muscarinic systems. Its primary utility in motion sickness and vertigo stems from a combination of these activities within the central nervous system. While newer, second-generation antihistamines offer improved safety profiles with reduced sedation and anticholinergic effects due to their limited CNS penetration, buclizine remains a relevant compound for specific clinical indications. Future research could focus on detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing and further elucidate its polypharmacology.

References

-

Buclizine | C28H33ClN2 | CID 6729 - PubChem. National Center for Biotechnology Information. [Link]

-

Buclizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Pediatric Oncall. [Link]

-

Buclizine HCl | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]

-

Buclizine: View Uses, Side Effects and Medicines. 1mg. [Link]

-

Buclizine H1 Antihistamine Neurological Sleep Action Pathway. PathWhiz. [Link]

-

Buclizine: Uses, Side Effects and Medicines. Apollo Pharmacy. [Link]

-

PRECLINICAL SCREENING MODELS FOR ANTIHISTAMINIC ACTIVITY: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Buclizine: View Uses, Side Effects and Medicines. Truemeds. [Link]

-

Buclizine - Uses, Side Effects, Substitutes, Composition And More. Lybrate. [Link]

-

Buclizine Hydrochloride | C28H35Cl3N2 | CID 65463 - PubChem. National Center for Biotechnology Information. [Link]

-

Buclizine - Wikipedia. Wikipedia. [Link]

-

Buclizine: Uses, Dosage, Side Effects and More. MIMS Philippines. [Link]

-

Buclizine – Uses, Side Effects, Medicines & FAQs. PharmEasy. [Link]

-

Assessment of Antihistamine Efficacy and Potency. PubMed. [Link]

-

In vitro Analysis of the Antagonism of the Histamine H1 Receptor by Epinastine: A Kinetic Comparison With Other Marketed Compounds. Investigative Ophthalmology & Visual Science. [Link]

-

In vitro investigations with the histamine H1 receptor antagonist, epinastine (WAL 801 CL), on isolated human allergic effector cells. PubMed. [Link]

-

Antihistamines - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

-

Buclizine (HCl) - Drug Monograph. DrugInfoSys.com. [Link]

-

Histamine H1 Receptor Assay. Innoprot GPCR Functional Assays. [Link]

-

Preclinical screening of antiallergics. Slideshare. [Link]

-

Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay. PubMed. [Link]

-

Buclizine - PubMed. PubMed. [Link]

-

Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists. ResearchGate. [Link]

Sources

- 1. Buclizine | C28H33ClN2 | CID 6729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mims.com [mims.com]

- 3. Buclizine: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]

- 4. Buclizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. Buclizine Hydrochloride | C28H35Cl3N2 | CID 65463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 1mg.com [1mg.com]

- 8. ijpsr.com [ijpsr.com]

- 9. benchchem.com [benchchem.com]

- 10. Buclizine dihydrochloride | Histamine Receptor | AChR | TargetMol [targetmol.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Buclizine (HCl) - Drug Monograph - DrugInfoSys.com [druginfosys.com]

- 15. Buclizine HCl | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 16. iovs.arvojournals.org [iovs.arvojournals.org]

- 17. Buclizine - Uses, Side Effects, Substitutes, Composition And More | Lybrate [lybrate.com]

- 18. Buclizine: View Uses, Side Effects and Medicines [truemeds.in]

- 19. Assessment of antihistamine efficacy and potency - PubMed [pubmed.ncbi.nlm.nih.gov]

Buclizine Hydrochloride's role as a muscarinic acetylcholine receptor antagonist

An In-Depth Technical Guide to Buclizine Hydrochloride's Role as a Muscarinic Acetylcholine Receptor Antagonist

Authored by: Gemini, Senior Application Scientist

Publication Date: January 3, 2026

Abstract

Buclizine Hydrochloride is a first-generation antihistamine of the piperazine class, recognized for its clinical efficacy in managing nausea, vomiting, and dizziness, particularly those associated with motion sickness and vertigo.[1][2] Its therapeutic action is not solely derived from its antagonism of the histamine H1 receptor but also significantly from its anticholinergic properties.[3][4][5] This guide provides a detailed examination of Buclizine's mechanism as a muscarinic acetylcholine receptor (mAChR) antagonist. We will explore the underlying signaling pathways, present a comparative analysis of its receptor binding profile through its structural analogues, and provide detailed, field-proven experimental protocols for the in-vitro characterization of its antimuscarinic activity. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Buclizine's pharmacology and the methodologies used to investigate it.

Introduction: The Dual Identity of Buclizine

Buclizine is a diphenylmethylpiperazine derivative that functions as an inverse agonist at histamine H1 receptors and an antagonist at muscarinic acetylcholine receptors.[5][6] This dual blockade is central to its therapeutic efficacy, particularly its antiemetic and antivertigo effects, which are mediated by its action on the vomiting center and vestibular apparatus within the central nervous system (CNS).[1][6][7] While its antihistaminic properties are well-documented, a deeper understanding of its interaction with the cholinergic system is crucial for a complete pharmacological profile.

The muscarinic acetylcholine receptors are a family of five G-protein coupled receptor (GPCR) subtypes (M1-M5) that mediate the effects of the neurotransmitter acetylcholine in the CNS and the peripheral nervous system.[8][9] These receptors are integral to a vast array of physiological functions, including smooth muscle contraction, glandular secretion, and cognitive processes.[10][11] They are broadly classified by their G-protein coupling:

-

M1, M3, M5 Receptors: Primarily couple to Gαq/11 proteins, activating phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium ([Ca²⁺]i) and activation of protein kinase C (PKC).[8][12]

-

M2, M4 Receptors: Preferentially couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and modulate ion channel activity.[10][12]

Buclizine's anticholinergic activity stems from its ability to bind to these receptors and block the actions of acetylcholine, thereby inhibiting downstream signaling.[1][7]

Mechanism of Antagonism: Interrupting the Gq Signaling Cascade

The antiemetic and antivertigo effects of Buclizine are significantly attributed to its blockade of M1 and M3 receptors in the brainstem's vomiting center and vestibular nuclei.[1] By antagonizing these Gq-coupled receptors, Buclizine prevents acetylcholine-mediated signal transduction, which is critical for the processing of emetic stimuli.

The mechanism of this antagonism is illustrated in the signaling pathway below. Buclizine competitively binds to the orthosteric site of the muscarinic receptor, preventing acetylcholine from binding and initiating the conformational change required for G-protein activation. This effectively halts the entire downstream signaling cascade.

Caption: Experimental workflow for a competitive radioligand binding assay.

Protocol 2: Gq-Coupled Functional Antagonism via Calcium Mobilization Assay

This cell-based functional assay measures a compound's ability to block the agonist-induced increase in intracellular calcium, a hallmark of Gq-coupled receptor activation. [13][14] Objective: To determine the functional potency (IC₅₀) of Buclizine in blocking agonist-induced calcium flux mediated by M1, M3, or M5 receptors.

Methodology:

-

Cell Preparation:

-

Use a cell line (e.g., CHO, HEK293) stably expressing a Gq-coupled muscarinic receptor of interest (M1, M3, or M5).

-

Plate the cells in a 96- or 384-well black, clear-bottom microplate and culture overnight to form a confluent monolayer. [13]

-

-

Dye Loading:

-

Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM) in a buffered saline solution. [14] * The acetoxymethyl (AM) ester form allows the dye to cross the cell membrane. Intracellular esterases cleave the AM group, trapping the active dye in the cytosol.

-

Incubate the plate at 37°C for approximately 1 hour, followed by incubation at room temperature to allow for complete de-esterification. [13]

-

-

Compound Addition and Measurement:

-

This assay is performed on a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation).

-

Antagonist Pre-incubation: Add varying concentrations of Buclizine to the wells and incubate for a set period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

-

Agonist Stimulation: Place the plate in the reader. Establish a stable baseline fluorescence reading for several seconds.

-

The instrument then automatically injects a muscarinic agonist (e.g., carbachol, acetylcholine) at a predetermined concentration (typically EC₈₀—the concentration that elicits 80% of the maximal response).

-

Immediately record the resulting change in fluorescence intensity over time (typically 60-120 seconds). The agonist-induced binding to mAChRs will trigger Ca²⁺ release, causing the dye to fluoresce brightly. [15]

-

-

Data Analysis:

-

The response is typically measured as the peak fluorescence intensity or the area under the curve after agonist addition.

-

Normalize the data, setting the response in the absence of an antagonist (agonist only) as 100% and the response in the absence of an agonist (buffer only) as 0%.

-

Plot the percent inhibition against the log concentration of Buclizine.

-

Use non-linear regression to fit the data and determine the functional IC₅₀ value.

-

Conclusion

Buclizine Hydrochloride's clinical utility is firmly rooted in its dual antagonism of H1 histamine and muscarinic acetylcholine receptors. [7]Its anticholinergic properties are not merely a source of side effects but are integral to its therapeutic mechanism as an antiemetic and antivertigo agent. [1][3]By blocking Gq-coupled M1 and M3 receptors in the CNS, Buclizine effectively inhibits the cholinergic pathways involved in processing emetic stimuli. While specific binding affinities for Buclizine at each muscarinic subtype require further public documentation, analysis of its structural analogues confirms that significant antimuscarinic activity is a characteristic of this drug class. [16][17]The robust, self-validating in vitro methodologies detailed in this guide—namely competitive radioligand binding and calcium mobilization assays—provide the essential tools for researchers to precisely quantify this activity, contributing to a more complete understanding of Buclizine's pharmacology and aiding in the development of future therapeutics.

References

- Felder, C. C. (1995). Muscarinic acetylcholine receptors: signal transduction through multiple effectors. FASEB J., 9, 619-625.

- National Center for Biotechnology Information. (n.d.). Buclizine Hydrochloride. PubChem Compound Summary for CID 65463.

- Selleck Chemicals. (n.d.). Buclizine HCl. Selleckchem.com.

- Taylor & Francis Group. (1997). Muscarinic Acetylcholine Receptor Signaling Pathways in Smooth Muscle. Taylor & Francis eBooks.

- Wess, J. (2003). A multiplicity of muscarinic mechanisms: Enough signaling pathways to take your breath away. Proceedings of the National Academy of Sciences, 100(23), 13235-13237.

- National Center for Biotechnology Information. (n.d.). Buclizine. PubChem Compound Summary for CID 6729.

- Drug Discovery World. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Drug Discovery World.

- Kovács, M., et al. (2023). Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions. American Journal of Physiology-Renal Physiology, 325(5), F649-F660.

- Clinical Trials Arena. (n.d.). Buclizine Hydrochloride – Application in Therapy and Current Clinical Research. Clinical Trials Arena.

- Wikipedia. (n.d.). Muscarinic acetylcholine receptor. Wikipedia.

- National Center for Biotechnology Information. (n.d.). Buclizine Hydrochloride. PubChem Compound Summary for CID 65463.

- Pediatric Oncall. (n.d.). Buclizine.

- 1mg. (2025). Buclizine: View Uses, Side Effects and Medicines. 1mg.com.

- Journal of Biomolecular Screening. (2015). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. PMC.

- MilliporeSigma. (n.d.). Receptor Binding Assays. Sigmaaldrich.com.

- Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Eurofinsdiscover.com.

- Current Protocols in Pharmacology. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. PubMed.

- Creative Bioarray. (n.d.). Ca2+ Mobilization Assay.

- Zeelab Pharmacy. (n.d.). Buclizine – Uses, Benefits, Side Effects And Medicines. Zeelabpharmacy.com.

- BOC Sciences. (n.d.). CAS 129-74-8 Buclizine hydrochloride. Bocsci.com.

- Mostafa, G. A., & Al-Badr, A. A. (2011). Buclizine.

- BenchChem. (n.d.).

- Wikipedia. (n.d.). Buclizine. Wikipedia.

- SelectScience. (2017).

- precisionFDA. (n.d.). BUCLIZINE HYDROCHLORIDE. precision.fda.gov.

- Practo. (2018). Buclizine - Uses, Dosage, Side Effects, Price, Composition. Practo.com.

- Kawashima, K., et al. (1999). Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes. Journal of Neuroimmunology, 99(2), 224-9.

- BenchChem. (n.d.). Strategies to minimize Buclizine's anticholinergic side effects in studies. Benchchem.com.

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Giffordbio.com.

- ResearchGate. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays.

- PharmEasy. (2020). Buclizine – Uses, Side Effects, Medicines & FAQs. Pharmeasy.in.

- BenchChem. (2025). Application Notes and Protocols for Buclizine as an Appetite Stimulant in Mouse Models. Benchchem.com.

- Ueki, S., & Karasawa, T. (1987). Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay. Japanese Journal of Pharmacology, 44(2), 181-186.

- Wikipedia. (n.d.). Muscarinic antagonist. Wikipedia.

- MDPI. (n.d.). Muscarinic Receptor Agonists and Antagonists. MDPI.com.

- Taylor & Francis Online. (n.d.). Muscarinic antagonists – Knowledge and References. Tandfonline.com.

- AccessMedicine. (n.d.). Muscarinic Receptor Agonists and Antagonists. Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13e.

- British Journal of Pharmacology. (2001). Functional selectivity of muscarinic receptor antagonists for inhibition of M3-mediated phosphoinositide responses in guinea pig urinary bladder and submandibular salivary gland. PubMed.

Sources

- 1. Buclizine | C28H33ClN2 | CID 6729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buclizine Uses, Benefits, Side Effects And Medicines [zeelabpharmacy.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Buclizine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buclizine - Wikipedia [en.wikipedia.org]

- 6. Buclizine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. Buclizine Hydrochloride | C28H35Cl3N2 | CID 65463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 9. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 10. Muscarinic acetylcholine receptors: signal transduction through multiple effectors | Semantic Scholar [semanticscholar.org]

- 11. taylorfrancis.com [taylorfrancis.com]

- 12. pnas.org [pnas.org]

- 13. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 16. benchchem.com [benchchem.com]

- 17. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

A-In-depth Technical Guide on the Preclinical Pharmacology and Toxicology of Buclizine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buclizine hydrochloride is a first-generation piperazine H1-antihistamine with established antiemetic, antivertigo, and anticholinergic properties.[1][2] Despite its long history of clinical use, a comprehensive, publicly accessible guide on its preclinical pharmacology and toxicology has been lacking. This technical guide synthesizes available data to provide an in-depth overview of buclizine's mechanism of action, pharmacokinetics, and toxicological profile in various preclinical models. While extensive modern preclinical data is not always available, this guide consolidates existing knowledge and outlines experimental frameworks based on established scientific principles and regulatory guidelines. The primary therapeutic actions of buclizine are mediated through its antagonism of histamine H1 and muscarinic acetylcholine receptors.[1][3] Toxicological assessments have revealed a relatively low acute toxicity profile; however, developmental studies have indicated a potential for teratogenicity in rodents, a critical consideration for its use in specific patient populations.[3][4] This guide aims to be a valuable resource for researchers and drug development professionals by providing a consolidated understanding of buclizine's preclinical characteristics, thereby informing future research and clinical applications.

Introduction: The Rationale for a Preclinical Deep Dive into Buclizine Hydrochloride

Buclizine, a piperazine derivative, was first approved by the FDA in 1957 and has been primarily utilized for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo.[1] Its pharmacological activity is multifaceted, encompassing antihistaminic, anticholinergic, central nervous system (CNS) depressant, and local anesthetic effects.[1][5] While its clinical efficacy in these areas is recognized, a detailed understanding of its preclinical profile is essential for several reasons:

-

Informing Clinical Use: A thorough grasp of the preclinical data provides a scientific foundation for its clinical applications, including potential new indications and a better understanding of its side-effect profile.

-

Guiding Future Research: Identifying gaps in the existing preclinical data can direct future research efforts, such as studies into its potential for drug repositioning or a more detailed characterization of its toxicological properties.[6]

-

Regulatory Context: Understanding the historical and current preclinical data is crucial for any new regulatory submissions or for re-evaluating the safety and efficacy of existing formulations.

This guide provides a structured analysis of buclizine's preclinical pharmacology and toxicology, designed to be a practical resource for scientists and researchers.

Preclinical Pharmacology of Buclizine Hydrochloride

Mechanism of Action

Buclizine's primary mechanism of action involves the competitive antagonism of histamine H1 and muscarinic acetylcholine receptors in the central nervous system.[1][2]

-

Antiemetic and Antivertigo Effects: The vomiting center in the brainstem is rich in histaminic and muscarinic receptors, which are key in transmitting signals from the vestibular apparatus.[1] By blocking these receptors, buclizine effectively reduces the overstimulation that leads to motion sickness and vertigo.[1][2] It may also exert effects on the chemoreceptor trigger zone (CTZ).[1]

-

Antihistaminic Effects: As a first-generation antihistamine, buclizine blocks the action of histamine on H1 receptors throughout the body, which can be beneficial in managing certain allergic conditions.[7]

-

Sedative Effects: The sedative properties of buclizine are a common feature of first-generation antihistamines and are attributed to its ability to cross the blood-brain barrier and antagonize H1 receptors in the CNS, which play a role in wakefulness.[8]

-